molecular formula C14H15Cl2N B5163714 N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B5163714
M. Wt: 268.2 g/mol
InChI Key: KXFDDBAFNJUMMI-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a phenyl group attached to a methanamine moiety, with a 2-chlorophenyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9,16H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFDDBAFNJUMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like thiols or amines, organic solvents, basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
  • 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol

Uniqueness

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.